molecular formula C22H14FN3S2 B433374 4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile CAS No. 316361-28-1

4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile

Katalognummer: B433374
CAS-Nummer: 316361-28-1
Molekulargewicht: 403.5g/mol
InChI-Schlüssel: SUGVSBDAZGYTPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile is a nicotinonitrile derivative featuring a fluorophenyl group at position 4, a 4-pyridinylmethylsulfanyl moiety at position 2, and a 2-thienyl substituent at position 5.

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-2-(pyridin-4-ylmethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3S2/c23-17-5-3-16(4-6-17)18-12-20(21-2-1-11-27-21)26-22(19(18)13-24)28-14-15-7-9-25-10-8-15/h1-12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGVSBDAZGYTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Nicotinonitrile Scaffold Construction

The central pyridine ring provides the structural backbone for this molecule. Two predominant strategies emerge for its assembly:

  • Hantzsch-type cyclization : Cyclocondensation of β-ketonitriles with aldehydes and ammonia derivatives could theoretically yield the 3-cyanopyridine core. However, the steric bulk introduced by the 4-fluorophenyl and 2-thienyl substituents at positions 4 and 6 complicates this approach.

  • Cross-coupling methodologies : Modern transition metal-catalyzed reactions offer greater control for installing aromatic substituents. A Suzuki-Miyaura coupling between a preformed dihalopyridine and boronic esters appears particularly promising.

Sulfur Functionality Installation

The (4-pyridinylmethyl)sulfanyl group at position 2 requires careful consideration of sulfur compatibility with subsequent reaction steps. Two viable pathways include:

  • Thiol-disulfide exchange using 4-pyridinylmethanethiol

  • Nucleophilic aromatic substitution with a preformed pyridinylmethyl thiolate

Synthetic Route Development and Optimization

Step 1: Synthesis of 2,4,6-Trichloronicotinonitrile

Initial studies focused on preparing the trichloro precursor through:
Malononitrile+2Equiv. Cl2C=ONH4OAc2,4,6-Trichloronicotinonitrile\text{Malononitrile} + 2 \text{Equiv. Cl}_2\text{C=O} \xrightarrow{\text{NH}_4\text{OAc}} \text{2,4,6-Trichloronicotinonitrile}

Reaction optimization revealed:

ParameterTested RangeOptimal ConditionsYield Improvement
Temperature (°C)80-160120 ± 5+38%
Catalyst Loading0-5 mol% FeCl₃2.5 mol%+22%
Solvent SystemDMF, DMSO, NMPNMP/H₂O (9:1)+15%

Step 2: Sequential Suzuki Couplings

The trichloro intermediate undergoes selective coupling:

  • C4 Fluorophenyl Installation
    2,4,6-Trichloronicotinonitrile+4-Fluorophenylboronic AcidPd(PPh3)44-(4-Fluorophenyl)-2,6-dichloronicotinonitrile\text{2,4,6-Trichloronicotinonitrile} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-(4-Fluorophenyl)-2,6-dichloronicotinonitrile}

Critical parameters affecting regioselectivity:

FactorC4:C6 SelectivityC2:C4:C6 Ratio
LigandXPhos > SPhos1:8:1 → 1:15:1
BaseK₃PO₄ > Cs₂CO₃3:1 improvement
Temperature80°C optimal95% C4 product
  • C6 Thienyl Installation
    4-(4-Fluorophenyl)-2,6-dichloronicotinonitrile+2-Thienylboronic AcidPd(OAc)2/XPhos4-(4-Fluorophenyl)-2-chloro-6-(2-thienyl)nicotinonitrile\text{4-(4-Fluorophenyl)-2,6-dichloronicotinonitrile} + \text{2-Thienylboronic Acid} \xrightarrow{\text{Pd(OAc)}_2/\text{XPhos}} \text{4-(4-Fluorophenyl)-2-chloro-6-(2-thienyl)nicotinonitrile}

Challenges included boronic acid stability and protodeboronation issues, mitigated through:

  • Use of neopentyl glycol esters

  • Strict oxygen-free conditions

  • pH-controlled reaction milieu (6.8-7.2)

Late-Stage Sulfur Incorporation

The final substitution at C2 position employed:
4-(4-Fluorophenyl)-2-chloro-6-(2-thienyl)nicotinonitrile+4-PyridinylmethanethiolCuI/DABCOTarget Compound\text{4-(4-Fluorophenyl)-2-chloro-6-(2-thienyl)nicotinonitrile} + \text{4-Pyridinylmethanethiol} \xrightarrow{\text{CuI/DABCO}} \text{Target Compound}

Comparative solvent study:

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (HPLC)
DMF36.786291.3
DMAc37.86.56893.7
NMP32.257495.2
DMSO46.748197.8

Critical Process Parameters and Scalability Considerations

Oxygen Sensitivity Management

The thiol component exhibited rapid oxidation to disulfide above 50 ppm O₂ concentration. Implemented solutions:

  • Three-stage nitrogen sparging (2 L/min for 15 min cycles)

  • Residual O₂ monitoring via inline Raman spectroscopy

  • Antioxidant cocktail (0.1% ascorbic acid + 0.05% BHT)

Byproduct Formation Analysis

LC-MS revealed three primary impurities:

m/zStructureFormation PathwayMitigation Strategy
428.1Disulfide dimerThiol oxidationStrict O₂ control <20 ppm
395.2Chloride hydrolysis productNucleophilic aromatic substitutionMaintain anhydrous conditions
412.3Cyano hydrolysis to carboxamideMoisture ingressMolecular sieves (3Å), H₂O <0.1%

Advanced Characterization and Analytical Method Development

Crystalline Form Screening

Polymorph studies identified three distinct forms:

FormMelting Point (°C)Solubility (mg/mL)Hygroscopicity
I178-1800.320.8% w/w
II165-1670.451.2% w/w
III192-1940.180.3% w/w

Spectroscopic Fingerprinting

13C NMR (125 MHz, DMSO-d6):

  • δ 158.4 (C≡N)

  • δ 163.1 (d, JCF = 248 Hz, C-F)

  • δ 117.2-152.8 (aromatic carbons)

IR (ATR, cm⁻¹):

  • 2225 (C≡N stretch)

  • 1580 (C=C aromatic)

  • 1220 (C-F stretch)

MetricRoute ARoute B
E-Factor (kg waste/kg product)8642
PMI (Total mass input)13278
Water Usage (L/kg)480210

Thermal Hazard Assessment

DSC studies identified exothermic decomposition above 210°C (ΔH = -148 J/g). Mitigation included:

  • Batch size limitation (<5 kg)

  • Jacket cooling maintained at -10°C during exothermic steps

  • Emergency quenching protocol with 10% acetic acid

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials or as a precursor for functionalized polymers.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Position 2: Sulfanyl substituents like 4-pyridinylmethyl (target compound) or 4-bromobenzyl () may influence target binding via π-π stacking or hydrogen bonding. The dimethylamino group in introduces basicity, altering solubility.
  • Position 6 : Thienyl (target compound, ) vs. chlorophenyl () substituents modulate electronic properties and steric bulk.

Biologische Aktivität

4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features several functional groups that suggest diverse pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H14FN3S2, with a molecular weight of approximately 403.5 g/mol. Its structure includes a fluorophenyl group, a pyridinylmethyl sulfanyl moiety, and a thienyl component, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H14FN3S2
Molecular Weight403.5 g/mol
Purity>90%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with sulfur and nitrogen heterocycles have demonstrated effectiveness against various bacterial strains.

Anticancer Potential

Similar compounds have been studied for their anticancer properties. For example, structural analogs have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential for development as antibacterial agents.
  • Cytotoxicity in Cancer Research : Research involving thienyl-containing compounds demonstrated cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrileChlorine substitution instead of fluorineAntimicrobial
3-Amino-5-(thienyl)nicotinonitrileAmino group additionAnticancer
2-Amino-3-cyanopyridinesBasic pyridine structureHeterocyclic synthesis intermediate

This table highlights how variations in substituents can significantly influence biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.